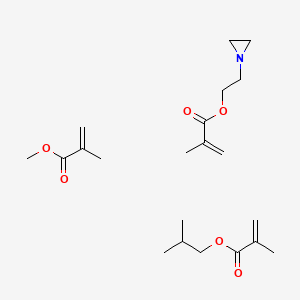
2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, polymer with methyl 2-methyl-2-propenoate and 2-methylpropyl 2-methyl-2-propenoate is a complex polymeric compound. This compound is part of the acrylate family, which is known for its wide range of applications in various industries due to its unique chemical properties. The polymer is synthesized from monomers that include 2-propenoic acid derivatives and aziridine, which contribute to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester with methyl 2-methyl-2-propenoate and 2-methylpropyl 2-methyl-2-propenoate. The process typically involves free radical polymerization, which is initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In an industrial setting, the production of this polymer is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a solvent or in bulk. The reaction conditions are optimized to achieve high conversion rates and product purity. The polymer is then isolated, purified, and processed into various forms for different applications .
Chemical Reactions Analysis
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted polymers with various functional groups .
Scientific Research Applications
The polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
The polymer exerts its effects through various mechanisms depending on its application. In biomedical applications, the polymer interacts with biological tissues through physical and chemical interactions, promoting cell adhesion and proliferation. The aziridine groups in the polymer can form covalent bonds with biological molecules, enhancing its biocompatibility and functionality .
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate): Known for its optical clarity and used in applications like lenses and displays.
Poly(acrylic acid): Used in superabsorbent materials and as a thickening agent.
Poly(ethylene glycol): Widely used in pharmaceuticals and cosmetics for its solubility and biocompatibility.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, polymer with methyl 2-methyl-2-propenoate and 2-methylpropyl 2-methyl-2-propenoate lies in its combination of mechanical strength, chemical resistance, and biocompatibility. The presence of aziridine groups provides additional functionality, making it suitable for specialized applications in medicine and industry .
Properties
CAS No. |
68258-80-0 |
|---|---|
Molecular Formula |
C21H35NO6 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9-3-4-9;1-6(2)5-10-8(9)7(3)4;1-4(2)5(6)7-3/h1,3-6H2,2H3;6H,3,5H2,1-2,4H3;1H2,2-3H3 |
InChI Key |
JZDDLXDMECGPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CC1 |
Related CAS |
68258-80-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















